3-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two methoxy groups on a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations of other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxybenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxybenzoic acid can undergo several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxybenzoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxybenzoic acid involves its ability to protect amino groups during chemical reactions. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can then engage in desired transformations .
Comparison with Similar Compounds
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid: Similar structure but with one methoxy group.
3-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid: Similar structure but with one methoxy group.
3-{[(tert-butoxy)carbonyl]amino}benzoic acid: Lacks methoxy groups.
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxybenzoic acid is unique due to the presence of two methoxy groups, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C14H19NO6 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
3,4-dimethoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-6-8(12(16)17)7-10(19-4)11(9)20-5/h6-7H,1-5H3,(H,15,18)(H,16,17) |
InChI Key |
YAJZXQICKPMEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)C(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.